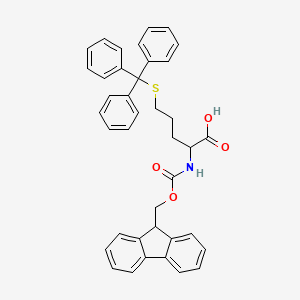
3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics. The compound’s structure features a five-membered ring containing both oxygen and nitrogen atoms, with a but-3-yn-2-yl substituent at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one can be achieved through several methods. One common approach involves the cyclization of an appropriate amino alcohol with a carbonyl compound. For instance, the reaction of 3-amino-1-butyne with ethyl chloroformate under basic conditions can yield the desired oxazolidinone.
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Oxazolidinone derivatives are explored for their antibiotic properties.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, oxazolidinones are known to inhibit bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex, thereby inhibiting bacterial growth.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one is unique due to its specific structure, which combines the oxazolidinone ring with a but-3-yn-2-yl substituent. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
3-but-3-yn-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H9NO2/c1-3-6(2)8-4-5-10-7(8)9/h1,6H,4-5H2,2H3 |
InChI Key |
ULZXCKHWVWXNAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)N1CCOC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



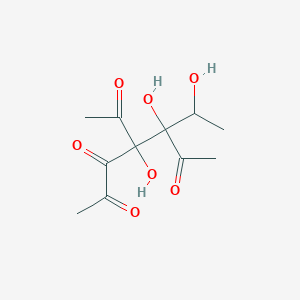
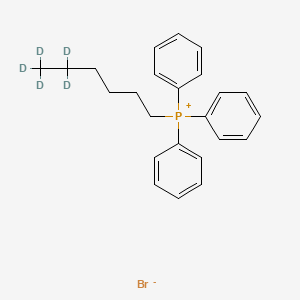

![[4-(4-Iodophenyl)sulfonyl-3-methylpiperazin-1-yl]-phenylmethanone](/img/structure/B12316130.png)
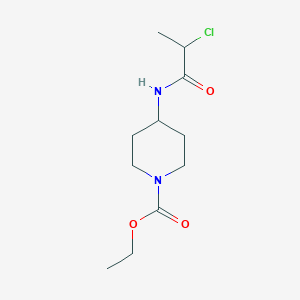
![2-chloro-N-propyl-N-[(propylcarbamoyl)methyl]acetamide](/img/structure/B12316136.png)
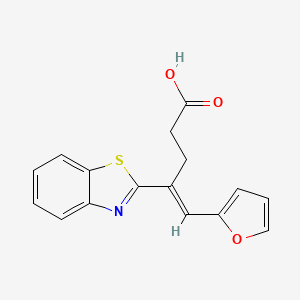
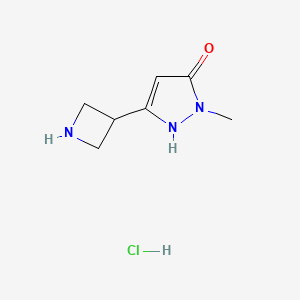
![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12316158.png)
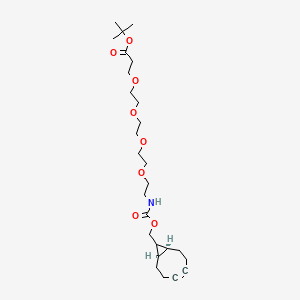
![4-Chloro-2-cyclopropyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12316163.png)
![1-(4-Bromophenyl)-2-[(hydroxyamino)methylene]butane-1,3-dione](/img/structure/B12316167.png)
